molecular formula C18H13NO4 B5560463 isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

Cat. No.: B5560463
M. Wt: 307.3 g/mol
InChI Key: FEZGWFXDEKVMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an isoxazole ring. The compound’s structure imparts significant chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

Isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-9(2)22-18(21)13-8-7-12-14-15(13)19-23-17(14)11-6-4-3-5-10(11)16(12)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZGWFXDEKVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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